molecular formula C17H21NO2 B14477295 Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- CAS No. 72278-70-7

Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)-

Cat. No.: B14477295
CAS No.: 72278-70-7
M. Wt: 271.35 g/mol
InChI Key: NIRYXJBBEVXMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- is an organic compound that features a morpholine ring substituted with a 2-(6-methoxy-2-naphthalenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- typically involves the reaction of morpholine with 2-(6-methoxy-2-naphthalenyl)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthalenyl ring can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(2-methyl-1-propenyl)-
  • 4-(6-Methoxy-2-naphthalenyl)morpholine
  • 2-Acetyl-6-methoxynaphthalene

Uniqueness

Morpholine, 4-(2-(6-methoxy-2-naphthalenyl)ethyl)- is unique due to the presence of the 6-methoxy-2-naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

72278-70-7

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-[2-(6-methoxynaphthalen-2-yl)ethyl]morpholine

InChI

InChI=1S/C17H21NO2/c1-19-17-5-4-15-12-14(2-3-16(15)13-17)6-7-18-8-10-20-11-9-18/h2-5,12-13H,6-11H2,1H3

InChI Key

NIRYXJBBEVXMPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.